molecular formula C9H4Cl2F3N3 B14595224 3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 60406-66-8

3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole

Katalognummer: B14595224
CAS-Nummer: 60406-66-8
Molekulargewicht: 282.05 g/mol
InChI-Schlüssel: RJOIGCWOBOATCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazole ring substituted with a dichlorophenyl group and a trifluoromethyl group, making it a subject of interest in chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with trifluoroacetic acid and an appropriate nitrile source. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the substituent groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dichlorophenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea

Uniqueness

Compared to similar compounds, 3-(3,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60406-66-8

Molekularformel

C9H4Cl2F3N3

Molekulargewicht

282.05 g/mol

IUPAC-Name

3-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H4Cl2F3N3/c10-5-2-1-4(3-6(5)11)7-15-8(17-16-7)9(12,13)14/h1-3H,(H,15,16,17)

InChI-Schlüssel

RJOIGCWOBOATCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=NNC(=N2)C(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.